molecular formula C10H5Br2ClF3N3O B6344637 3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240573-75-4

3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole

Cat. No. B6344637
CAS RN: 1240573-75-4
M. Wt: 435.42 g/mol
InChI Key: REFZMDNDDYRKKD-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole (also known as 3,5-DB-TFM) is a synthetic triazole compound with a broad range of applications in scientific research. It has been used in a variety of research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments. The compound is known for its unique properties, such as its ability to act as an inhibitor of certain enzymes and its low toxicity.

Scientific Research Applications

Synthesis and Biological Applications

  • Dual PPARalpha/delta Agonist Effects : Triazole analogues, including compounds structurally related to the specified chemical, have been synthesized and tested for agonist activities towards PPARalpha and PPARdelta. These compounds showed potent agonist activities, indicating potential applications in metabolic disorder treatments (Ciocoiu et al., 2010).

  • Antimicrobial Activities : Several 1,2,4-triazole derivatives were synthesized and evaluated for antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Characterization

  • Reactions and Synthesis : Studies on the reactions of 3,5-dibromo-1,2,4-triazoles with various NH-azoles and the synthesis of dibromo-triazoles and their amino derivatives highlight the versatility of triazole compounds in organic synthesis. These reactions yield a variety of structurally diverse compounds, indicating the rich chemistry surrounding triazole derivatives (Khaliullin et al., 2014).

  • Fluorescent Behavior : The synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers and their fluorescent behavior were explored, demonstrating the potential of triazole derivatives for applications in fluorescent materials and sensors (Kamalraj et al., 2008).

properties

IUPAC Name

3,5-dibromo-1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2ClF3N3O/c11-8-17-9(12)19(18-8)4-5-1-2-7(6(13)3-5)20-10(14,15)16/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFZMDNDDYRKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole

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